![molecular formula C12H15Cl2NO4S2 B3016258 3,4-dichloro-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide CAS No. 874594-48-6](/img/structure/B3016258.png)
3,4-dichloro-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide
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Description
3,4-dichloro-N-methyl-N-(3-methyl-1,1-dioxo-1λ6-thiolan-3-yl)benzene-1-sulfonamide is a chemical compound with the molecular formula C~7~H~8~Cl~3~N . It is also known as 3,4-dichloro-N-methylaniline hydrochloride . The compound’s structure consists of a benzene ring substituted with chlorine atoms and a sulfonamide group. The presence of the thiolan ring adds complexity to its structure.
Scientific Research Applications
Synthesis and Characterization
Sulfonamide compounds are extensively researched for their utility in synthesizing biologically active molecules and materials. For instance, the use of poly(N,N'-Dichloro-N-ethyl-benzene-1,3-disulfonamide) (PCBS) and N,N,N',N'-Tetrachlorobenzene-1,3-disulfonamide (TCBDA) has been demonstrated as a mild and efficient reagent for the direct oxidative conversion of sulfur compounds to the corresponding arenesulfonyl chlorides, offering a practical method for synthesizing aryl or heteroarylsulfonyl chlorides (Veisi, Ghorbani-Vaghei, & Mahmoodi, 2011). Additionally, Density Functional Theory (DFT) studies on sulfonamide compounds, like the synthesis and characterization of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, provide insights into the molecular geometry, vibrational frequencies, and electronic properties, facilitating the development of materials with desired chemical and physical properties (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
Biological Applications
Sulfonamide derivatives have shown significant biological activities, including enzyme inhibition, which is crucial for designing therapeutic agents. For example, benzene sulfonamide derivatives incorporating 4,5,6,7-tetrachlorophthalimide moiety have been studied for their inhibition of carbonic anhydrase isoforms, showing potent in vitro inhibitory properties (Sethi, Verma, Tanc, Carta, & Supuran, 2013). Such studies are foundational for the development of novel drugs targeting specific enzymes associated with diseases.
Material Science
In the field of material science, sulfonamide compounds are investigated for their potential in creating new materials with unique properties. The electrochemical oxidative coupling of amines and thiols to form sulfonamides presents an environmentally friendly method, highlighting the importance of sulfonamides in sustainable chemistry and material science (Laudadio, Barmpoutsis, Schotten, Struik, Govaerts, Browne, & Noël, 2019).
properties
IUPAC Name |
3,4-dichloro-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO4S2/c1-12(5-6-20(16,17)8-12)15(2)21(18,19)9-3-4-10(13)11(14)7-9/h3-4,7H,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSCGLVUWKWSFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)N(C)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide |
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